molecular formula C20H21N3O5 B12274184 5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine

5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12274184
M. Wt: 383.4 g/mol
InChI Key: BGMIWBCHXNCEQY-UHFFFAOYSA-N
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Description

5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl-oxy linkage to a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the pyrimidine core with the benzofuran-piperidinyl intermediate under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and pyrimidine-based molecules, such as:

Uniqueness

What sets 5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone

InChI

InChI=1S/C20H21N3O5/c1-25-15-11-21-20(22-12-15)27-14-6-8-23(9-7-14)19(24)17-10-13-4-3-5-16(26-2)18(13)28-17/h3-5,10-12,14H,6-9H2,1-2H3

InChI Key

BGMIWBCHXNCEQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=N4)OC

Origin of Product

United States

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